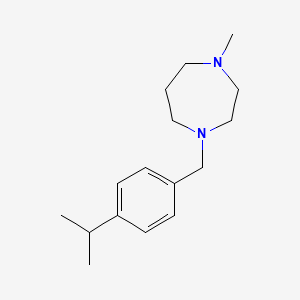

![molecular formula C21H24N2O2S B5635817 7-methyl-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5635817.png)

7-methyl-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related diazaspiro[4.5]decane systems often involves stereospecific [3+2] cycloaddition reactions, oxidative cyclization of olefinic precursors, or intramolecular cycloaddition processes. For instance, the synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one from D,L-pipecolic acid derivatives demonstrates the utility of oxidative cyclization for constructing the spiro framework. Similarly, the use of cycloaddition of nitrilimides to furanone derivatives highlights a route to synthesize diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-diene derivatives, showcasing the diversity of synthetic approaches (Martin‐Lopez & Bermejo, 1998; Farag, Elkholy, & Ali, 2008).

Molecular Structure Analysis

The molecular structure of spiro compounds like diazaspiro[4.5]decane derivatives is characterized by the presence of one or more spiro-linked heterocyclic rings. The envelope conformations of these rings can influence the spatial arrangement of substituents, affecting the compound's reactivity and interaction with biological targets. For instance, the synthesis and structural elucidation of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives reveal different substituent orientations based on the ring conformation (Chiaroni et al., 2000).

Chemical Reactions and Properties

Spiro compounds often exhibit unique chemical behaviors due to their constrained geometry and the presence of multiple functional groups. For example, derivatives of diazaspiro[4.5]decane have been synthesized with potential anxiolytic activity, indicating specific chemical interactions with biological targets. The reactivity of these compounds can be further modified through functionalization at various positions on the spiro framework (Kossakowski, Zawadowski, Turło, & Kleps, 1998).

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decane derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical and pharmaceutical fields. These properties are determined by the compound's molecular structure and can be tailored through synthetic modifications. The synthesis of specific spiro derivatives under green chemistry conditions illustrates the importance of synthesis methods on physical properties (Thanusu, Kanagarajan, & Gopalakrishnan, 2012).

Chemical Properties Analysis

The chemical properties of diazaspiro[4.5]decane derivatives, such as reactivity, stability, and interaction with other molecules, are influenced by their molecular structure and functional groups. These properties are critical for the compound's functionality as potential therapeutic agents or chemical intermediates. The regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-diene derivatives showcases the versatility of spiro compounds in chemical synthesis and the development of novel compounds with specific chemical properties (Farag, Elkholy, & Ali, 2008).

properties

IUPAC Name |

7-methyl-2-(5-methyl-4-phenylthiophene-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-15-18(16-7-4-3-5-8-16)17(13-26-15)19(24)23-12-10-21(14-23)9-6-11-22(2)20(21)25/h3-5,7-8,13H,6,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCQRSZQVXSIDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)N2CCC3(C2)CCCN(C3=O)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-2-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[rel-(3R,4S)-3-amino-4-isopropyl-1-pyrrolidinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone dihydrochloride](/img/structure/B5635741.png)

![7-methyl-4-{2-[(1S*,6R*)-3-methyl-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]-2-oxoethyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5635743.png)

![7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5635749.png)

![(3R*,4S*)-4-cyclopropyl-1-[4-(1H-imidazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5635760.png)

![{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5635763.png)

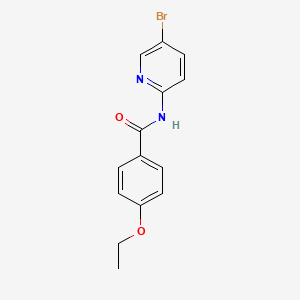

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5635770.png)

![3-[(3R*,4S*)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5635778.png)

![9-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635783.png)

![1-benzyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5635789.png)

![2-(3,5-difluorobenzyl)-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5635825.png)

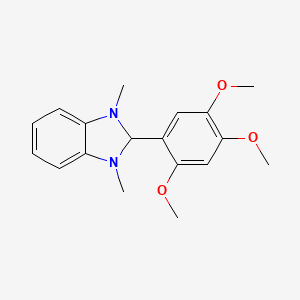

![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]thiomorpholine](/img/structure/B5635832.png)